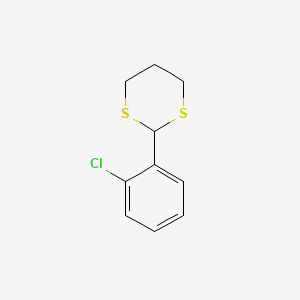![molecular formula C6H4N4O4 B14469921 1,4-Dihydroxy-1,4-dihydropyrazino[2,3-d]pyridazine-5,8-dione CAS No. 72668-58-7](/img/structure/B14469921.png)
1,4-Dihydroxy-1,4-dihydropyrazino[2,3-d]pyridazine-5,8-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dihydroxy-1,4-dihydropyrazino[2,3-d]pyridazine-5,8-dione is a heterocyclic compound that belongs to the class of diazines This compound is characterized by its unique structure, which includes two hydroxyl groups and a fused pyrazine-pyridazine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dihydroxy-1,4-dihydropyrazino[2,3-d]pyridazine-5,8-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine hydrate with a suitable diketone, followed by cyclization with an appropriate reagent such as hydrochloric acid . The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards for various applications.
化学反応の分析
Types of Reactions
1,4-Dihydroxy-1,4-dihydropyrazino[2,3-d]pyridazine-5,8-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce dihydro derivatives with altered electronic properties.
科学的研究の応用
1,4-Dihydroxy-1,4-dihydropyrazino[2,3-d]pyridazine-5,8-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: The compound is used in the development of advanced materials, including dyes and polymers, due to its stability and reactivity.
作用機序
The mechanism of action of 1,4-Dihydroxy-1,4-dihydropyrazino[2,3-d]pyridazine-5,8-dione involves its interaction with specific molecular targets. The hydroxyl groups and the fused ring system allow it to form hydrogen bonds and π-π interactions with proteins and nucleic acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to inhibit specific enzymes or bind to receptors makes it a valuable tool in drug discovery and development .
類似化合物との比較
Similar Compounds
1,4-Dihydropyridine: Known for its use in calcium channel blockers, this compound shares a similar dihydropyridine ring but lacks the fused pyrazine-pyridazine structure.
Pyrrolopyrazine Derivatives: These compounds contain a pyrrole and pyrazine ring and exhibit various biological activities, including antimicrobial and antiviral properties.
4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine: This compound is used in the synthesis of dyes and advanced materials.
Uniqueness
1,4-Dihydroxy-1,4-dihydropyrazino[2,3-d]pyridazine-5,8-dione is unique due to its dual hydroxyl groups and fused ring system, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a versatile compound in scientific research and industrial applications.
特性
CAS番号 |
72668-58-7 |
|---|---|
分子式 |
C6H4N4O4 |
分子量 |
196.12 g/mol |
IUPAC名 |
1,4-dihydroxypyrazino[2,3-d]pyridazine-5,8-dione |
InChI |
InChI=1S/C6H4N4O4/c11-5-3-4(6(12)8-7-5)10(14)2-1-9(3)13/h1-2,13-14H |
InChIキー |
BNEWIVLQOXEFGV-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C2=C(N1O)C(=O)N=NC2=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3aR,8bS)-2-methyl-4,8b-dihydro-3aH-indeno[2,1-d][1,3]oxazole](/img/structure/B14469847.png)
silane](/img/structure/B14469852.png)
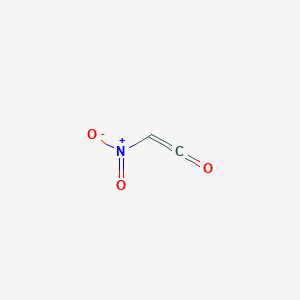
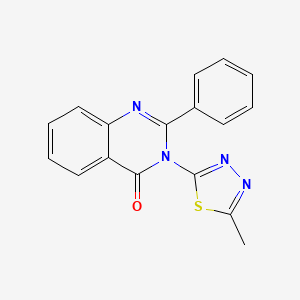
![1,1'-[1,2-Phenylenebis(oxy)]bis[2-(2-phenoxyphenoxy)benzene]](/img/structure/B14469872.png)
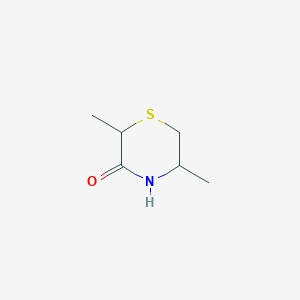
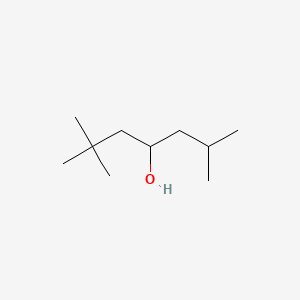
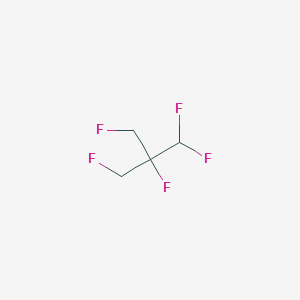
![sodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-nitrophenolate;cobalt(3+)](/img/structure/B14469882.png)
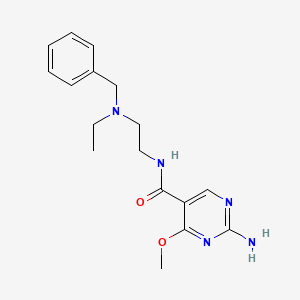
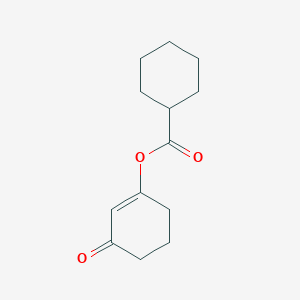

![zinc;4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-N-methylaniline;tetrachloride](/img/structure/B14469925.png)
